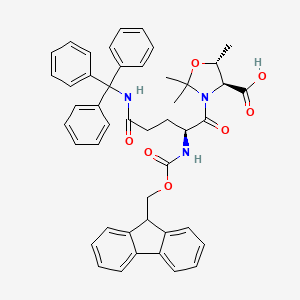
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide used in solid-phase peptide synthesis. This compound is part of the Fmoc (9-fluorenylmethyloxycarbonyl) family, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound includes a glutamine residue protected by a trityl group, a threonine residue with a pseudoproline modification, and an Fmoc protecting group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method is preferred for its efficiency and ability to produce high-purity peptides. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Fmoc deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling of subsequent amino acids: Each amino acid is sequentially added using coupling reagents like HBTU or DIC.
Cleavage from the resin: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to maximize yield and purity. The use of greener solvents and reagents is also being explored to reduce environmental impact .
化学反应分析
Types of Reactions
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH undergoes several types of reactions during its synthesis and application:
Deprotection reactions: Removal of the Fmoc group using bases like piperidine.
Coupling reactions: Formation of peptide bonds using coupling reagents.
Cleavage reactions: Removal of the peptide from the resin using acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).
Cleavage: TFA with scavengers like water, TIS (Triisopropylsilane), and EDT (Ethanedithiol).
Major Products
The major product of these reactions is the desired peptide sequence. Side products may include truncated or modified peptides, which are typically removed during purification.
科学研究应用
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is used in various scientific research applications:
Chemistry: Synthesis of complex peptides for structural and functional studies.
Biology: Investigation of protein-protein interactions and enzyme-substrate relationships.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptides for use in cosmetics, diagnostics, and as research tools.
作用机制
The mechanism of action of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The trityl group protects the side chain of glutamine, and the pseudoproline modification of threonine enhances the solubility and stability of the peptide during synthesis. These protecting groups are removed at specific stages to allow the formation of peptide bonds.
相似化合物的比较
Similar Compounds
Fmoc-Gln(Trt)-OH: Similar structure but lacks the pseudoproline modification.
Fmoc-Thr(Psi(Me,Me)pro)-OH: Contains the pseudoproline modification but lacks the glutamine residue.
Fmoc-Gln(Trt)-Thr-OH: Lacks the pseudoproline modification.
Uniqueness
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of protecting groups and modifications, which enhance its stability and solubility during synthesis. This makes it particularly useful for synthesizing complex peptides that may be challenging to produce using other methods .
属性
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-QZNHJORUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
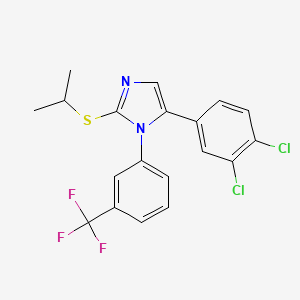
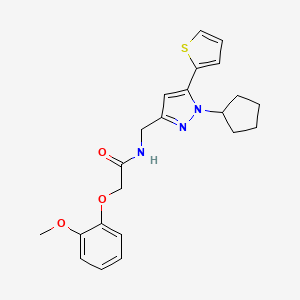
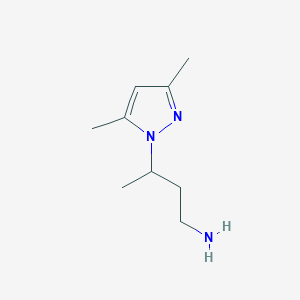
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2696294.png)
![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)
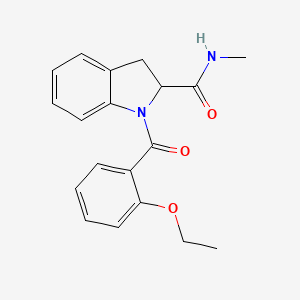
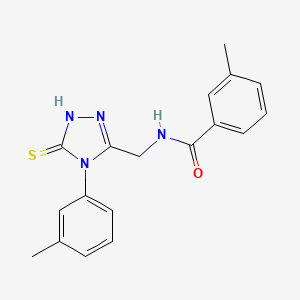
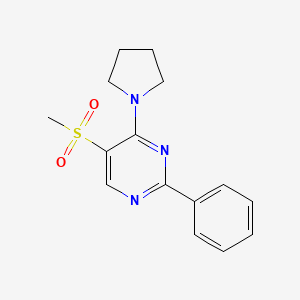
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)

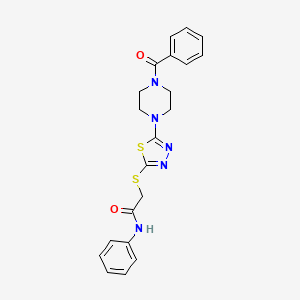
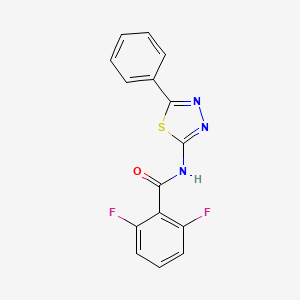
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)
